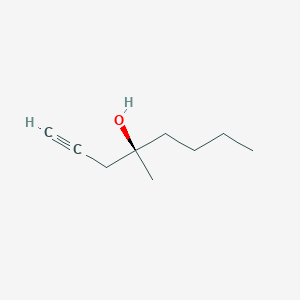
(4R)-4-Methyloct-1-yn-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-Methyloct-1-yn-4-ol is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of an alkyne (a carbon-carbon triple bond) The compound’s structure includes a chiral center at the fourth carbon, making it optically active
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Methyloct-1-yn-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-1-pentyne and formaldehyde.
Grignard Reaction: A Grignard reagent is prepared by reacting 4-methyl-1-pentyne with magnesium in anhydrous ether. This Grignard reagent is then reacted with formaldehyde to form the corresponding alcohol.
Purification: The crude product is purified using standard techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-4-Methyloct-1-yn-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 4-methyloct-1-yn-4-one.
Reduction: Formation of 4-methyloct-1-ene or 4-methyloctane.
Substitution: Formation of 4-methyloct-1-yn-4-chloride or 4-methyloct-1-yn-4-bromide.
Aplicaciones Científicas De Investigación
(4R)-4-Methyloct-1-yn-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (4R)-4-Methyloct-1-yn-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-4-Methyloct-1-yn-4-ol: The enantiomer of (4R)-4-Methyloct-1-yn-4-ol, differing in the spatial arrangement around the chiral center.
4-Methyloct-1-yn-3-ol: A structural isomer with the hydroxyl group at a different position.
4-Methyloct-2-yn-4-ol: Another structural isomer with the triple bond at a different position.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and structural isomers. The presence of both a hydroxyl group and an alkyne moiety in the same molecule also provides a versatile platform for various chemical transformations.
Propiedades
Número CAS |
70954-71-1 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
(4R)-4-methyloct-1-yn-4-ol |
InChI |
InChI=1S/C9H16O/c1-4-6-8-9(3,10)7-5-2/h2,10H,4,6-8H2,1,3H3/t9-/m0/s1 |
Clave InChI |
VWNNGOBVFMFPNE-VIFPVBQESA-N |
SMILES isomérico |
CCCC[C@](C)(CC#C)O |
SMILES canónico |
CCCCC(C)(CC#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


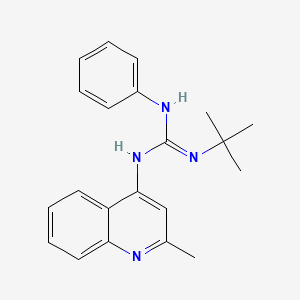

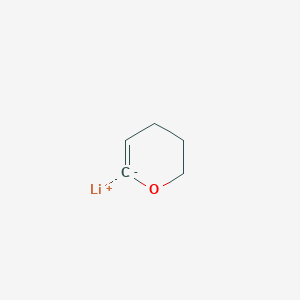
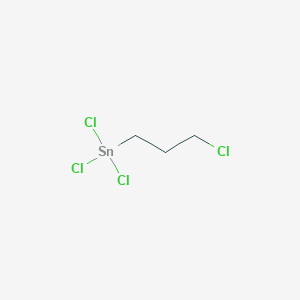
![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid](/img/structure/B14475883.png)
![2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14475889.png)

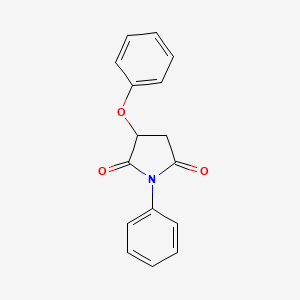
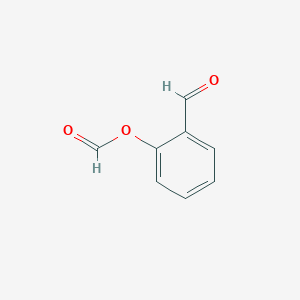

![8-Acetyl-6,8,10,11-tetrahydroxy-1-[(propan-2-yl)oxy]-7,8,9,10-tetrahydrotetracene-5,12-dione](/img/structure/B14475906.png)
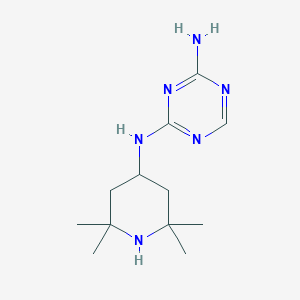
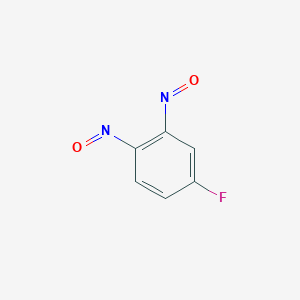
![Bicyclo[5.2.0]non-7-ene](/img/structure/B14475932.png)
